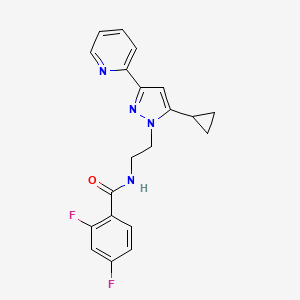

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H18F2N4O and its molecular weight is 368.388. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

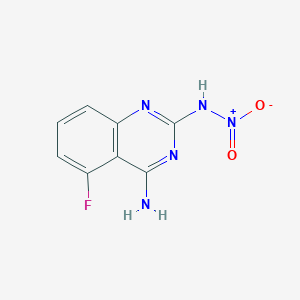

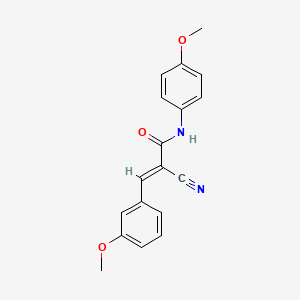

Synthesis and Evaluation of Anticancer Agents

Research focuses on the design, synthesis, and evaluation of pyrazole derivatives for their potential as anticancer agents. For example, Alam et al. (2016) synthesized a series of novel pyrazole derivatives evaluated for their cytotoxicity and topoisomerase IIα inhibitory activity against various cancer cell lines. Compound 5d, in particular, showed superior cytotoxicity, demonstrating the potential of these compounds in cancer therapy (Alam et al., 2016).

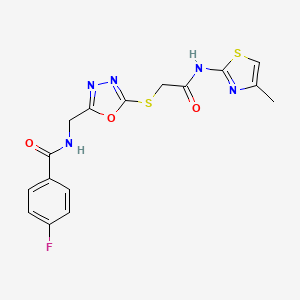

Development of Antimicrobial Agents

Another application involves the synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Compounds like ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against Mycobacterium tuberculosis, indicating the potential of pyrazole derivatives in developing new antimicrobial agents (Jeankumar et al., 2013).

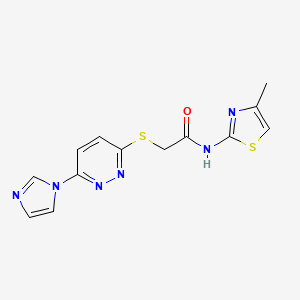

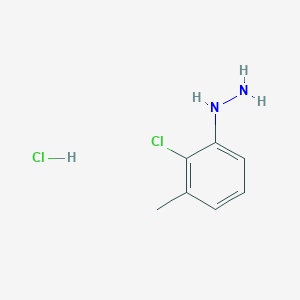

Synthesis of Nitrogen Heterocycles

Research by Behalo and Aly (2011) described efficient synthesis methods for nitrogen-containing heterocycles, including pyrazole, from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. These methods showcase the versatility of pyrazole derivatives in synthesizing a wide range of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Behalo & Aly, 2011).

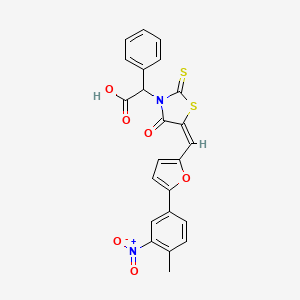

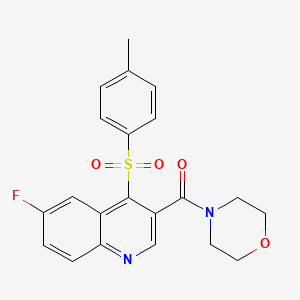

Synthesis of Heterocyclic Compounds for Antitumor Evaluation

The synthesis of polyfunctionally substituted heterocyclic compounds derived from related core structures for antitumor evaluation is another significant application. These compounds, involving thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings, were studied for their antiproliferative activity against human cancer cell lines, highlighting the importance of such derivatives in discovering new antitumor agents (Shams et al., 2010).

Advanced Materials and Catalysis

Research in materials science includes the development of novel iridium(III) complexes with pyrazole derivatives for application in polymer light-emitting diodes (PLEDs). These complexes demonstrate high thermal stability and good electroluminescence performance, indicating the potential of pyrazole derivatives in the development of advanced materials for optoelectronic applications (Tang et al., 2014).

Mechanism of Action

Target of Action

Compounds with pyrazole and pyridine rings, such as “N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide”, are often involved in interactions with various enzymes and receptors in the body due to their ability to form hydrogen bonds and aromatic interactions .

Mode of Action

The mode of action would depend on the specific target of the compound. It could act as an inhibitor, activator, or modulator of its target’s activity. The pyrazole and pyridine rings could be involved in key interactions with the target, while the difluorobenzamide moiety could enhance binding affinity or selectivity .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. Given the structural features of the compound, it could potentially be involved in a wide range of biochemical pathways .

Pharmacokinetics

The ADME properties of the compound would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient factors. The presence of fluorine atoms could potentially enhance metabolic stability and bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These could range from changes in enzyme activity and cellular signaling pathways to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the local pH in different parts of the body, and its stability could be influenced by storage conditions .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O/c21-14-6-7-15(16(22)11-14)20(27)24-9-10-26-19(13-4-5-13)12-18(25-26)17-3-1-2-8-23-17/h1-3,6-8,11-13H,4-5,9-10H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONLALKKEFHQRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2615540.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)

![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)

![5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2615553.png)

![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2615562.png)